(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride
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Overview
Description
®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the amino group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of serine-derived organozinc reagents with substituted halopyridines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions and other advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with specific receptors in the body. These interactions can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride include:
- ®-1-(3-Aminopyrrolidin-1-yl)ethanone dihydrochloride
- (±)-3-Amino-1,2-propanediol
- Pyrrole derivatives
Uniqueness
What sets ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride apart from these similar compounds is its specific structural configuration and the presence of the pyrrolidine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGPRLTQNOAMC-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-55-6 |
Source
|
Record name | 1-[(3R)-3-aminopyrrolidin-1-yl]ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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